



Application Note: Quantification of Chlorophyll B using UV-Vis Spectrophotometry

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Compound of Interest		
Compound Name:	Chlorophyll B	
Cat. No.:	B190789	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Principle and Introduction

Chlorophylls are the primary photosynthetic pigments in plants, algae, and cyanobacteria.[1] The two most common forms in higher plants are Chlorophyll a and **Chlorophyll b**. While both are essential for photosynthesis, they differ slightly in their chemical structure, which results in distinct light absorption spectra.[2] **Chlorophyll b** primarily acts as an accessory pigment, absorbing light energy and transferring it to Chlorophyll a.[3] Its concentration relative to Chlorophyll a can be an indicator of a plant's adaptation to light conditions and overall health.[4] [5]

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and non-destructive technique used to quantify chlorophylls. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Because the absorption spectra of Chlorophyll a and **Chlorophyll b** overlap, their concentrations in a mixed extract cannot be determined by a single absorbance measurement. Instead, absorbance is measured at two different wavelengths, typically at the red-light absorption maxima for each pigment, where interference from other pigments like carotenoids is minimal. A set of simultaneous equations is then used to calculate the concentration of each chlorophyll type in the extract. The choice of solvent for extraction is critical, as it affects the position of the absorption maxima and the specific extinction coefficients used in the equations.



Experimental Protocol

This protocol provides a general method for the extraction and quantification of **Chlorophyll b** from plant leaf tissue.

2.1 Apparatus and Reagents

- Apparatus:
 - UV-Vis Spectrophotometer (double-beam recommended)
 - Matched quartz or glass cuvettes (1 cm path length)
 - Mortar and pestle (pre-chilled)
 - Homogenizer
 - Centrifuge and centrifuge tubes
 - Glass fiber filters (e.g., Whatman GF/F) and vacuum filtration system
 - Volumetric flasks, pipettes, and general lab glassware
 - Analytical balance
- · Reagents:
 - Extraction Solvent: 80% (v/v) aqueous acetone, 96% (v/v) ethanol, 100% methanol, or N,N-dimethylformamide (DMF). The choice of solvent will determine the equations used for calculation. Note: Acetone and methanol are volatile and flammable. DMF is toxic.
 Handle all solvents in a fume hood with appropriate personal protective equipment (PPE).
 - Deionized water
- 2.2 Sample Preparation and Extraction
- Sample Collection: Harvest a known weight of fresh plant tissue (e.g., 0.1 0.5 g). Perform all subsequent steps under subdued light to prevent pigment degradation.

Methodological & Application





- Homogenization: Immediately place the tissue in a pre-chilled mortar and pestle. Add a small amount of the chosen extraction solvent (e.g., 2-3 mL of 80% acetone) and grind the tissue thoroughly until it is a fine, uniform pulp.
- Extraction: Quantitatively transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional solvent and add it to the tube to ensure all material is transferred. Bring the final volume to 10 mL.
- Incubation: Stopper the tube, wrap it in aluminum foil to protect it from light, and incubate at 4°C for 2-4 hours (or overnight) to ensure complete extraction.
- Clarification: Centrifuge the extract at 3,000-5,000 x g for 10 minutes to pellet the cell debris. Alternatively, filter the extract through a glass fiber filter.
- Final Volume: Carefully decant the clear, green supernatant into a clean volumetric flask and adjust to a known final volume (V) with the extraction solvent.

2.3 Spectrophotometric Measurement

- Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30-45 minutes to ensure lamp stability.
- Blanking: Fill a cuvette with the same extraction solvent used for the samples. Place it in the spectrophotometer and zero the instrument (set absorbance to 0.000) at the required wavelengths. It is also recommended to perform a baseline correction by scanning from 750 nm to 400 nm to correct for any turbidity.
- Sample Measurement: Rinse a clean cuvette with the clarified pigment extract, then fill it and place it in the sample holder.
- Absorbance Readings: Record the absorbance of the extract at the specific wavelengths required by the equations for your chosen solvent. For example, for 80% acetone, this would be 663 nm and 645 nm.
- Dilution: If any absorbance reading is above 0.9, dilute the extract with a known volume of solvent and re-measure. Ensure you account for this dilution factor in the final calculations.



Data Presentation and Calculations

The concentration of **Chlorophyll b** is calculated using simultaneous equations that depend on the solvent used for extraction. Below are key data tables for reference.

Table 1: Absorption Maxima of Chlorophyll a and b in Various Solvents

Solvent	Chlorophyll a (λmax, nm)	Chlorophyll b (λmax, nm)	Reference(s)
80% Acetone	432, 664	460, 647	
100% Methanol	431, 665	462, 652	
Diethyl Ether	429, 661	453, 642	_
N,N- Dimethylformamide (DMF)	433, 664.5	463, 647	

Table 2: Equations for Calculating Chlorophyll b Concentration (µg/mL)

The following equations are commonly used to determine the concentration of **Chlorophyll b** (Cb) in the extract.

Solvent	Equation for Chlorophyll b (Cb in μg/mL)	Reference(s)
80% Acetone	Cb = 22.9(A645) - 4.68(A663)	
96% Ethanol	Cb = 27.8(A649) - 5.23(A665)	
100% Methanol	Cb = 22.12(A652) - 5.26(A665)	
N,N-Dimethylformamide (DMF)	Cb = 20.70(A647) - 4.62(A664.5)	

Where $A\lambda$ is the absorbance at wavelength λ .

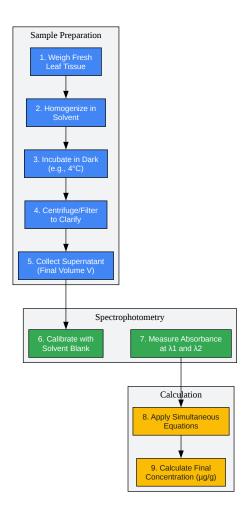
3.1 Example Calculation (using 80% Acetone)



- Calculate the concentration of **Chlorophyll b** in the cuvette (Cb) using the appropriate formula from Table 2.
- Calculate the total amount of **Chlorophyll b** in the entire extract volume:
 - Total Chl b (μ g) = Cb (μ g/mL) × V (mL)
 - Where V is the total volume of the solvent extract.
- Calculate the concentration of **Chlorophyll b** in the original sample tissue:
 - Chl b Content (μ g/g) = Total Chl b (μ g) / Sample Weight (g)

Visualized Workflows

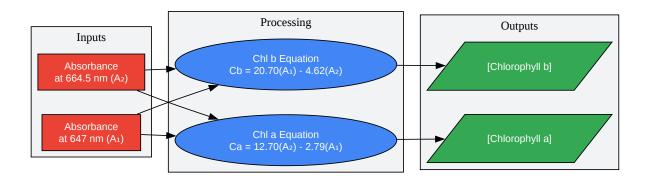
The following diagrams illustrate the key processes involved in the quantification of **Chlorophyll b**.





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Caption: Experimental workflow for **Chlorophyll b** quantification.



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Caption: Logical diagram for simultaneous equation calculations (DMF solvent).

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